6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the Bischler-Napieralski reaction, which is a well-known method for constructing isoquinoline derivatives . The reaction conditions often include the use of phosphorus oxychloride (POCl3) and a suitable amine precursor. Another approach involves the cyclization of N-acylated phenylethylamines under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and organolithium compounds.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This results in the modulation of biological pathways, including neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the fluorine atom and carboxylic acid group, resulting in different biological activities.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups instead of a fluorine atom, leading to distinct chemical properties and applications.
Uniqueness: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLSCFGRFIBSHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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